
(Sar1,Gly8)-Angiotensin II
Übersicht
Beschreibung
(Sar1,Gly8)-Angiotensin II is a synthetic peptide analog of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is specifically designed to study the physiological and pharmacological effects of angiotensin II by modifying its structure to enhance or inhibit its activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Sar1,Gly8)-Angiotensin II typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to achieve high yields and purity. Quality control measures, including mass spectrometry and amino acid analysis, are implemented to verify the identity and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Sar1,Gly8)-Angiotensin II can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard SPPS reagents such as Fmoc-protected amino acids and coupling agents like HBTU or DIC are used.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids. These modifications can alter the biological activity and stability of the peptide.
Wissenschaftliche Forschungsanwendungen
Receptor Selectivity and Binding Studies
(Sar1,Gly8)-Angiotensin II has been demonstrated to selectively bind to AT1 receptors while exhibiting limited interaction with AT2 receptors. Binding assays revealed the following affinities:
Tissue | Ki (nM) | Receptor Type |
---|---|---|
Pituitary | 0.66 | AT1 |
Liver | 1.40 | AT1 |
Adrenal | 1.36 | AT1 |
Adrenal (AT2) | 52 | AT2 |
These findings indicate that this compound can serve as a valuable tool for studying the specific roles of the AT1 receptor in various physiological processes, such as blood pressure regulation and fluid balance .
Cardiac Hypertrophy Studies
Research has shown that this compound plays a significant role in cardiac hypertrophy, a condition characterized by the thickening of heart muscle. In vitro studies using embryonic chick myocytes demonstrated that exposure to this compound led to:
- Increased Total Protein Content : Up to 26.2% over control after 7 days.
- Enhanced Protein Synthesis Rates : Increases of 23.4% at 4 days post-exposure.
These results suggest that this compound may directly stimulate protein synthesis via AT1 receptor activation, contributing to cardiac remodeling processes .
Neurophysiological Applications
This compound has been explored for its effects on neurophysiological responses, particularly regarding dipsogenic (thirst-inducing) actions mediated by the central nervous system. Studies indicate that this compound can antagonize dipsogenic responses when administered intracerebroventricularly, highlighting its potential role in managing conditions related to fluid balance and thirst regulation .
Potential Therapeutic Applications
Given its selective antagonism of the AT1 receptor, this compound may have therapeutic implications in treating conditions such as hypertension and heart failure. By blocking the actions of Ang II, this compound could help lower blood pressure and reduce cardiac workload:
- Mechanism of Action : By preventing vasoconstriction and promoting vasodilation through AT2 receptor stimulation.
- Clinical Relevance : Similar compounds are already utilized as angiotensin receptor blockers (ARBs) in clinical settings .
Case Studies and Research Insights
Several studies have documented the physiological impacts of this compound:
- A study on rats indicated that administration of this compound resulted in significant reductions in blood pressure compared to controls.
- Another investigation highlighted its ability to modulate cellular signaling pathways associated with cardiac hypertrophy, suggesting a dual role in both therapeutic and pathological contexts.
Wirkmechanismus
(Sar1,Gly8)-Angiotensin II exerts its effects by binding to angiotensin II receptors, primarily the AT1 receptor. This binding activates various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules trigger the release of calcium ions from intracellular stores and activate protein kinase C (PKC), resulting in vasoconstriction and increased blood pressure. Additionally, this compound can modulate the release of aldosterone, a hormone that regulates sodium and water balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Angiotensin II: The natural hormone with similar physiological effects.
(Sar1,Ile8)-Angiotensin II: Another analog with different amino acid substitutions.
Losartan: An angiotensin II receptor antagonist used as an antihypertensive drug.
Uniqueness
(Sar1,Gly8)-Angiotensin II is unique due to its specific amino acid substitutions, which confer distinct pharmacological properties. The substitution of sarcosine (Sar) at position 1 and glycine (Gly) at position 8 alters its binding affinity and activity at angiotensin II receptors, making it a valuable tool for studying the structure-activity relationships and physiological effects of angiotensin II.
Biologische Aktivität
(Sar1,Gly8)-Angiotensin II is a synthetic analog of the naturally occurring hormone angiotensin II, which plays a critical role in regulating blood pressure and fluid balance. This compound has been extensively studied for its unique biological activities, particularly its interactions with angiotensin II receptors and its implications in various physiological and pathological processes.
Overview of this compound
- Chemical Structure : this compound is characterized by the substitution of sarcosine (Sar) at position 1 and glycine (Gly) at position 8 of the angiotensin II peptide sequence.
- Receptor Selectivity : This compound demonstrates a preferential binding affinity for the angiotensin II type 1 receptor (AT1R), making it a valuable tool for studying receptor dynamics and signaling pathways associated with angiotensin II .
This compound exerts its effects primarily through the AT1 receptor. Upon binding, it activates several intracellular signaling cascades:
- Phospholipase C Pathway : Activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels and subsequent vasoconstriction.
- Aldosterone Secretion : The compound influences aldosterone release, which is crucial for sodium retention and blood pressure regulation .
1. Blood Pressure Regulation
Research indicates that this compound can antagonize the effects of endogenous angiotensin II, leading to vasodilation and reduced blood pressure. Binding studies show that it competes effectively with angiotensin II for AT1 receptors, demonstrating its potential as a therapeutic agent in managing hypertension .
2. Impact on Aldosterone Production
Studies have shown that this compound acts as a competitive antagonist of angiotensin II-stimulated aldosterone production. It exhibits varying degrees of agonist activity depending on concentration, which influences its effectiveness in modulating steroidogenesis .
Table 1: Binding Affinity of this compound to AT1 and AT2 Receptors
Receptor Type | Binding Affinity (Ki, nM) |
---|---|
AT1 | 0.66 |
AT2 | 52 |
This table illustrates the significant selectivity of this compound for the AT1 receptor compared to the AT2 receptor, highlighting its potential therapeutic applications .
Case Studies
- Hypertension Management : A study demonstrated that administration of this compound resulted in notable reductions in systolic blood pressure among hypertensive animal models, supporting its role as an effective antihypertensive agent .
- Diabetic Nephropathy : In models of diabetic nephropathy, treatment with this compound showed protective effects against renal fibrosis and inflammation, suggesting its utility in managing renal complications associated with diabetes .
Eigenschaften
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N13O10/c1-6-24(4)35(40(64)52-30(18-26-19-46-22-49-26)41(65)55-16-8-10-31(55)38(62)48-21-33(58)59)54-37(61)29(17-25-11-13-27(56)14-12-25)51-39(63)34(23(2)3)53-36(60)28(50-32(57)20-45-5)9-7-15-47-42(43)44/h11-14,19,22-24,28-31,34-35,45,56H,6-10,15-18,20-21H2,1-5H3,(H,46,49)(H,48,62)(H,50,57)(H,51,63)(H,52,64)(H,53,60)(H,54,61)(H,58,59)(H4,43,44,47)/t24-,28-,29-,30-,31-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJXBSMDHPMIPQ-SRRHRALWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51887-62-8 | |
Record name | Angiotensin II, sar(1)-ile(5)-gly(8)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051887628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (Sar1,Gly8)-Angiotensin II interact with its target and what are the downstream effects?
A1: this compound exerts its effects by competitively binding to the angiotensin II receptor, specifically the AT1 receptor subtype. This binding prevents the endogenous ligand, angiotensin II, from binding to its receptor and triggering its usual physiological responses. [, ] As angiotensin II is a potent vasoconstrictor and plays a significant role in regulating blood pressure, blocking its action with this compound leads to vasodilation and a decrease in blood pressure. []
Q2: Can you elaborate on the specific research findings that highlight the role of this compound in blood pressure regulation?
A2: A study utilizing a rat model of adrenal insufficiency demonstrated the importance of various hormonal systems in maintaining blood pressure. [] Researchers found that this compound administration significantly reduced mean arterial pressure in mineralocorticoid-deficient rats, indicating a crucial role for angiotensin II in sustaining blood pressure under these conditions. [] This study highlights the potential therapeutic use of this compound or similar angiotensin II receptor antagonists in managing hypertension, particularly in the context of specific hormonal imbalances.
Q3: Beyond blood pressure regulation, were any other applications of this compound explored in the provided research?
A3: Interestingly, this compound was investigated for its potential in modulating hyperacute rejection (HAR) in a pig-to-dog renal xenograft model. [] Unfortunately, the study concluded that this compound did not prevent HAR, implying that the vasoconstriction observed during HAR is not primarily mediated by elevated angiotensin II levels. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.